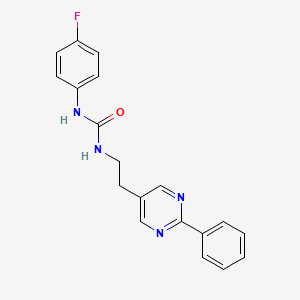
1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea, also known as TAK-901, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound targets the protein kinase B-Raf, which is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway. TAK-901 has been studied extensively for its potential as a therapeutic agent in various types of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity Evaluation
A series of compounds, including pyrimidine analogues bearing a urea moiety, were synthesized to evaluate their antiproliferative activities against various human tumor cell lines. These compounds demonstrated significant cytotoxicity, outperforming 5-fluorouracil in some cases, indicating their potential as antitumor agents (Shao et al., 2014).
Antifungal Activity
Research on the antifungal activity of 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones, derived from compounds similar to the subject compound, showed efficacy against A. niger and F. oxyporum. This highlights the potential use of these derivatives in developing new antifungal agents (Mishra et al., 2000).
Development of CNS Agents
A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, potentially related in structure to the subject compound, were prepared and screened for pharmacological activity, demonstrating anxiolytic and muscle-relaxant properties. This underscores the compound's utility in developing central nervous system (CNS) agents (Rasmussen et al., 1978).
Exploration in Serotonin Receptor Antagonism
Compounds structurally related to the target molecule were studied for their binding interaction energies with monoamine oxidase proteins, indicating efficient associations. This suggests potential applications in exploring novel treatments for neurological disorders (Khan et al., 2022).
Synthesis of Hydroxamic Acids and Ureas
The subject compound is potentially relevant in the context of synthesizing ureas from carboxylic acids, showcasing a method that achieves good yields without racemization. This process is beneficial in medicinal chemistry for creating diverse bioactive molecules (Thalluri et al., 2014).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(2-phenylpyrimidin-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c20-16-6-8-17(9-7-16)24-19(25)21-11-10-14-12-22-18(23-13-14)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZCERXCEPDRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B2440216.png)
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2440217.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide](/img/structure/B2440218.png)
![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2440227.png)



![4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2440235.png)
